(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol
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Overview
Description
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol is an organic compound that belongs to the class of indene derivatives It features a nitro group at the 4-position, a thiol group attached to a methylene bridge at the 2-position, and a dihydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol typically involves the following steps:
Nitration: The starting material, 2,3-dihydro-1H-indene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Thiol Introduction: The nitro-substituted dihydroindene is then reacted with a thiolating agent, such as thiourea, in the presence of a base like sodium hydroxide to form the desired thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino-substituted indene derivatives.
Substitution: Thioethers or thioesters.
Scientific Research Applications
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiol group can form disulfide bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-nitro-2,3-dihydro-1H-inden-2-yl)amine: Similar structure but with an amino group instead of a thiol group.
(4-nitro-2,3-dihydro-1H-inden-2-yl)ethanethiol: Similar structure but with an ethyl group attached to the thiol group.
Uniqueness
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C10H11NO2S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol |
InChI |
InChI=1S/C10H11NO2S/c12-11(13)10-3-1-2-8-4-7(6-14)5-9(8)10/h1-3,7,14H,4-6H2 |
InChI Key |
DDSVTXDUWCAAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS |
Origin of Product |
United States |
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